3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate is the polysulfides in lithium-sulfur (Li–S) batteries . These polysulfides pose a significant obstacle to the commercialization of Li–S batteries .
Mode of Action
The compound interacts with its targets through a process known as the shuttle effect. The high electronegativity and large steric hindrance of the 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified separator successfully suppress the diffusion of polysulfides . This interaction leads to improved capacity and cyclic stability of Li–S batteries .
Biochemical Pathways
The compound affects the pathway related to the shuttle effect of polysulfides in Li–S batteries. By suppressing the diffusion of polysulfides, it improves the capacity and cyclic stability of the batteries .
Pharmacokinetics
Its impact on the bioavailability of polysulfides in li–s batteries is significant, as it suppresses their diffusion and improves the battery’s performance .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of polysulfide diffusion, leading to improved capacity and cyclic stability of Li–S batteries . Cells with the BTFMB-TzDa modified separator exhibited a high initial capacity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate typically involves the diazotization of 3,5-bis(trifluoromethyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of tetrafluoroboric acid. The reaction is usually conducted at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and amines (e.g., methylamine). These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of 3,5-bis(trifluoromethyl)benzene.
Coupling Reactions: Azo compounds with various substituents on the aromatic ring.
Reduction Reactions: 3,5-Bis(trifluoromethyl)aniline.
Scientific Research Applications
3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzene
Uniqueness
Compared to similar compounds, 3,5-Bis(trifluoromethyl)benzenediazonium tetrafluoroborate is unique due to its diazonium group, which imparts distinct reactivity and enables a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzenediazonium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6N2.BF4/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;2-1(3,4)5/h1-3H;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJENRHZNMHUAFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BF10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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